7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
Overview
Description
The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products . Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates .
Synthesis Analysis
There have been recent advances in carbon-difluoroalkylation and -difluoroolefination with difluorocarbene . Also, a metal-free sequential decarbonylative annulation of Ncyanamides has been used for the construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones .Chemical Reactions Analysis
The construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones has been achieved through a metal-free sequential decarbonylative annulation of Ncyanamides .Scientific Research Applications
Anticancer Potential
7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one belongs to the quinazoline derivatives, which have been extensively studied for their anticancer properties. Quinazoline derivatives, including the specified compound, have shown promise as anticancer drugs due to their wide range of biological activities, such as inhibition of EGFR, which is vital for cancer treatment. Recent patents and articles highlight the development of novel quinazoline compounds as inhibitors of kinases, histone deacetylase, and some metabolic pathways, showing the potential of these compounds in cancer therapy (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015). Additionally, targeting thymidylate synthase in colorectal cancer with quinazoline derivatives, such as raltitrexed, has emerged as a therapeutic approach, highlighting the therapeutic role of these compounds in cancer treatment, especially for patients with specific toxicities or a history of cardiac disease (Avallone, Gennaro, Silvestro, Iaffaioli, & Budillon, 2014).
Optoelectronic Applications
Beyond their medicinal applications, quinazoline derivatives, including this compound, have been explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their versatility beyond pharmacological uses (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis and Chemical Properties
Research on quinazoline derivatives also focuses on their synthesis and chemical properties. The development of eco-friendly, mild, and atom-efficient synthetic strategies for quinazolines has been a significant area of interest. These efforts aim to explore promising routes for synthesizing quinazolines and investigating their properties for potential applications, including but not limited to medicinal chemistry (Faisal & Saeed, 2021).
Future Directions
The synthesis of 2,3-dihydropyrroles and the construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones are areas of active research, with significant recent advances leading to the development of new drug candidates . Future research may continue to explore these and other related compounds for their potential pharmacological applications.
properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWCQPPXEADXGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)F)C(=O)N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352608 | |
Record name | 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380638-36-8 | |
Record name | 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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